molecular formula C12H16N2O2 B13620851 2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B13620851
M. Wt: 220.27 g/mol
InChI Key: KVQZZDUHXGEMBE-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of suitable aniline precursors through reactions such as the Skraup reaction or the Doebner–Miller synthesis . These reactions often involve the use of strong acids and high temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is unique due to the presence of both the dimethylamino group and the carboxylic acid group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(dimethylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c1-14(2)11-9(12(15)16)7-8-5-3-4-6-10(8)13-11/h7H,3-6H2,1-2H3,(H,15,16)

InChI Key

KVQZZDUHXGEMBE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C2CCCCC2=N1)C(=O)O

Origin of Product

United States

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